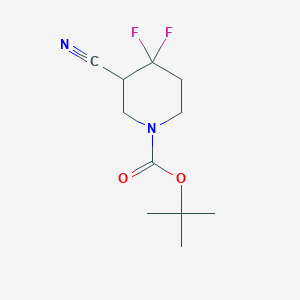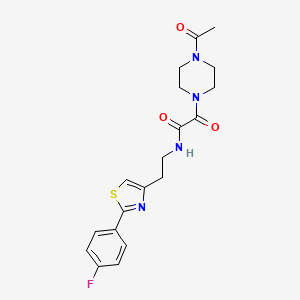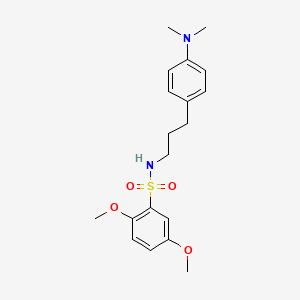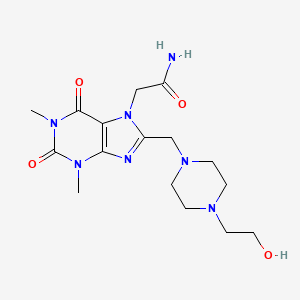
Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C11H16F2N2O2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate is 1S/C11H16F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-5,7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate is a powder at room temperature . It has a molecular weight of 246.26 .Scientific Research Applications
Synthesis and Characterization
- A study by Çolak et al. (2021) focused on the synthesis and characterization of Schiff base compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate. These compounds were further analyzed using FTIR, NMR spectroscopy, and X-ray crystallographic analysis, revealing insights into their molecular structure and stability, which is crucial for understanding their chemical properties and potential applications Çolak, Karayel, Buldurun, & Turan, 2021.
Medicinal Chemistry Applications
- In the domain of medicinal chemistry, Boev et al. (2015) reported on the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives. These compounds were obtained in quantitative yield and highlight the importance of selective synthesis techniques in developing compounds for pharmaceutical applications Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015.
Novel Synthetic Methods
- The discovery of potent and orally available malonyl-CoA decarboxylase inhibitors by Cheng et al. (2006) illustrates the application of tert-butyl cyano difluoropiperidine derivatives in developing new classes of compounds with significant therapeutic potential. These inhibitors were identified as powerful stimulants of glucose oxidation, suggesting their utility in treating ischemic heart diseases Cheng et al., 2006.
Physicochemical and Pharmacokinetic Enhancements
- A comparative study by Westphal et al. (2015) on the physicochemical and pharmacokinetic properties of drug analogues incorporating tert-butyl groups, including tert-butyl cyano difluoropiperidine derivatives, indicates their role in modulating drug properties. This research underscores the importance of such groups in the drug discovery process Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015.
Green Chemistry Applications
- In the field of green chemistry, Lan and Liao (2011) demonstrated the metabolic engineering of cyanobacteria for 1-butanol production from carbon dioxide, showcasing the broader applicability of tert-butyl cyano difluoropiperidine derivatives in sustainable chemical synthesis and energy production Lan & Liao, 2011.
Safety and Hazards
Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAVORRRQKNJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C#N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1,3-benzodioxol-5-yl-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide](/img/structure/B2964271.png)
![benzyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2964272.png)
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2964275.png)

![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2964279.png)

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2964281.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2964286.png)




